2,5-Dichloro-4-ethoxy-1-[(2-methylbenzimidazolyl)sulfonyl]benzene
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Overview
Description
2,5-Dichloro-4-ethoxy-1-[(2-methylbenzimidazolyl)sulfonyl]benzene is a complex organic compound that features a benzene ring substituted with chlorine, ethoxy, and a benzimidazolyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-ethoxy-1-[(2-methylbenzimidazolyl)sulfonyl]benzene typically involves multiple steps, starting with the preparation of the benzimidazole derivative. The process may include:
Nitration and Reduction: Nitration of a suitable precursor followed by reduction to form the benzimidazole core.
Sulfonylation: Introduction of the sulfonyl group using reagents like sulfonyl chlorides under basic conditions.
Chlorination and Ethoxylation: Chlorination of the benzene ring followed by ethoxylation using ethyl halides under appropriate conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4-ethoxy-1-[(2-methylbenzimidazolyl)sulfonyl]benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of the benzene ring, it can participate in reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzimidazole and ethoxy groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration would introduce a nitro group to the benzene ring, while nucleophilic substitution could replace chlorine atoms with other functional groups .
Scientific Research Applications
2,5-Dichloro-4-ethoxy-1-[(2-methylbenzimidazolyl)sulfonyl]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-ethoxy-1-[(2-methylbenzimidazolyl)sulfonyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The sulfonyl group may enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-1-(ethoxymethyl)benzene: Similar structure but lacks the benzimidazole and sulfonyl groups.
1,2-Dichloro-4-[2-(4-methoxyphenyl)ethynyl]benzene: Contains different substituents on the benzene ring.
Uniqueness
2,5-Dichloro-4-ethoxy-1-[(2-methylbenzimidazolyl)sulfonyl]benzene is unique due to the presence of the benzimidazole and sulfonyl groups, which confer specific chemical and biological properties not found in simpler analogs. These groups enhance its potential for targeted interactions in biological systems and its utility in synthetic chemistry .
Properties
Molecular Formula |
C16H14Cl2N2O3S |
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Molecular Weight |
385.3 g/mol |
IUPAC Name |
1-(2,5-dichloro-4-ethoxyphenyl)sulfonyl-2-methylbenzimidazole |
InChI |
InChI=1S/C16H14Cl2N2O3S/c1-3-23-15-8-12(18)16(9-11(15)17)24(21,22)20-10(2)19-13-6-4-5-7-14(13)20/h4-9H,3H2,1-2H3 |
InChI Key |
RRNGKSDZKGNKCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2C(=NC3=CC=CC=C32)C)Cl |
Origin of Product |
United States |
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